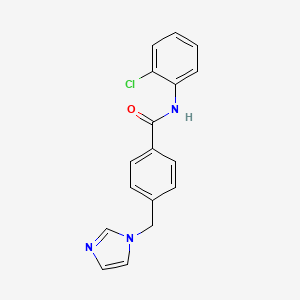
2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine, also known as TQ, is a small molecule that has gained attention for its potential therapeutic properties. TQ belongs to the family of quinazolinamine compounds and has been studied extensively for its biological activities.
作用機序
The mechanism of action of 2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. 2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. 2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine has also been shown to have neuroprotective effects, such as reducing the accumulation of amyloid-beta plaques in the brain.
実験室実験の利点と制限
2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine has several advantages for lab experiments, including its small size, ease of synthesis, and low toxicity. However, there are also limitations to its use, such as its poor solubility in aqueous solutions and its instability under certain conditions.
将来の方向性
There are several future directions for the study of 2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine. One direction is the development of 2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine-based drugs for the treatment of cancer and neurodegenerative diseases. Another direction is the study of 2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine and its potential uses in other areas of medicine.
In conclusion, 2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine is a small molecule with potential therapeutic properties that has been extensively studied for its anti-cancer, anti-inflammatory, and anti-microbial activities. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine has several advantages for lab experiments, but also has limitations. Further research is needed to fully understand the potential uses of 2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine in medicine.
合成法
The synthesis of 2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine involves the reaction of 2-aminopyridine with 3-pyridinylmethyl chloride to form an intermediate compound, which is then reacted with 2-chloro-4,6-dimethoxy-1,3,5-triazine to produce 2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine. The synthesis of 2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine has been optimized to obtain high yields and purity.
科学的研究の応用
2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial activities. 2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-pyridin-3-yl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5/c1-6-17(22-11-14-4-2-8-20-10-14)16-13-23-19(24-18(16)7-1)15-5-3-9-21-12-15/h2-5,8-10,12-13,17,22H,1,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXSTGQHMWHEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CN=C(N=C2C1)C3=CN=CC=C3)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-pyridinyl)-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-5-quinazolinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5973936.png)

![7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5973957.png)
![7-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5973959.png)

![5-[(benzylamino)sulfonyl]-2-bromobenzoic acid](/img/structure/B5973988.png)
![2-(5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B5974001.png)
![2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5974013.png)
![3-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5974020.png)
![5-[4-methoxy-3-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5974028.png)
![11-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5974036.png)
![7'-amino-1-(3-fluorobenzyl)-2'-[(3-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5974051.png)
![N-(4-isopropylphenyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine](/img/structure/B5974059.png)
